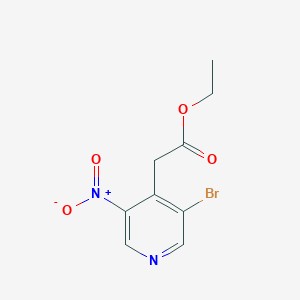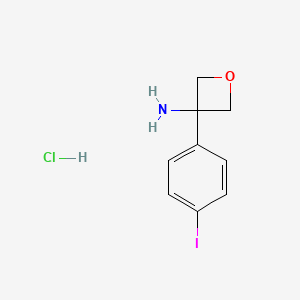
1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid
描述
1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a tert-butoxy group, a pyrazole ring, and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via the reaction of the pyrazole derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the carboxylation of the pyrazole derivative to introduce the carboxylic acid group. This can be achieved through the reaction with carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can facilitate the direct introduction of the tert-butoxycarbonyl group into the pyrazole ring, making the process more sustainable and versatile .
化学反应分析
Types of Reactions
1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted pyrazole carboxylic acids.
科学研究应用
1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their activity.
相似化合物的比较
Similar Compounds
1H-Pyrazole-4-carboxylic acid: Lacks the tert-butoxy group, making it less hydrophobic.
1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid: Contains a hydroxyl group instead of the tert-butoxy group.
1-(2-Methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylic acid: Contains a methoxy group instead of the tert-butoxy group.
Uniqueness
1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the tert-butoxy group, which imparts increased hydrophobicity and potential steric effects that can influence its reactivity and interactions with biological molecules.
属性
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-8(13)6-12-5-7(4-11-12)9(14)15/h4-5H,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISCNTWVTHHPPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1405009.png)

![2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid](/img/structure/B1405011.png)

![Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate](/img/structure/B1405013.png)
![3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one](/img/structure/B1405016.png)
![Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate](/img/structure/B1405018.png)
![2-Azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1405021.png)



